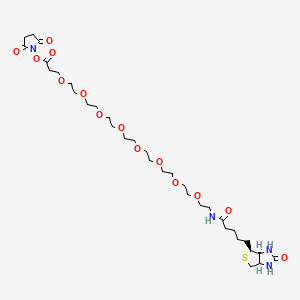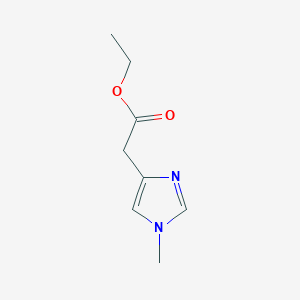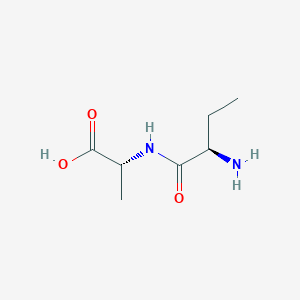
D-2-Aminobutyryl-D-alanine
Overview
Description
D-2-Aminobutyryl-D-alanine: is a synthetic dipeptide composed of two amino acids: D-2-aminobutyric acid and D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-2-aminobutyryl-D-alanine typically involves the coupling of D-2-aminobutyric acid with D-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis methods, which offer advantages such as higher specificity and milder reaction conditions compared to traditional chemical synthesis. Enzymatic cascade systems, which utilize multiple enzymes in a sequential manner, have been explored for the efficient production of D-amino acids .
Chemical Reactions Analysis
Types of Reactions: D-2-aminobutyryl-D-alanine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oximes, while reduction of the carboxyl groups can produce alcohols.
Scientific Research Applications
Chemistry: D-2-aminobutyryl-D-alanine is used as a building block in the synthesis of more complex peptides and proteins. Its unique structure allows for the creation of peptides with specific properties and functions.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also serve as a model compound for investigating the behavior of D-amino acids in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it an attractive candidate for developing drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of D-2-aminobutyryl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.
Comparison with Similar Compounds
- L-2-aminobutyryl-L-alanine
- 2-bromopropionyl-D,L-alanine
- 3,3-diphenyl-D-alanine
- D-alanine
- D-2-aminobutyric acid
Comparison: D-2-aminobutyryl-D-alanine is unique due to its specific combination of D-2-aminobutyric acid and D-alanine. This combination imparts distinct structural and functional properties compared to other similar compounds. For example, D-2-aminobutyric acid and D-alanine individually have different reactivity and biological activity profiles, but when combined, they create a compound with unique characteristics that can be exploited in various applications .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-aminobutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIYNQMIFYYQJC-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N[C@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)

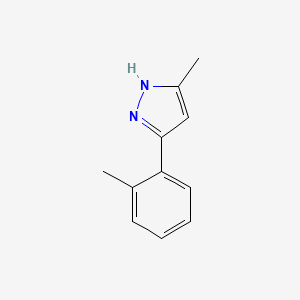
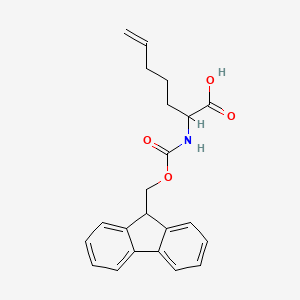
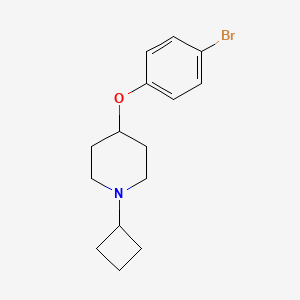

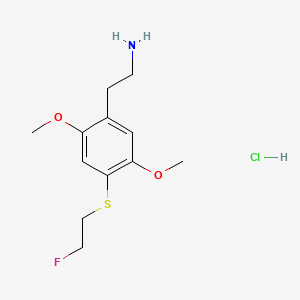

![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
